

# Physical and chemical properties of monomethyl trans-1,4-cyclohexanedicarboxylate

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## Compound of Interest

Compound Name: *trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester*

Cat. No.: *B185273*

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An In-depth Technical Guide to the Physical and Chemical Properties of Monomethyl trans-1,4-cyclohexanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of monomethyl trans-1,4-cyclohexanedicarboxylate, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed information on this compound.

## Chemical Identity

Identifier	Value
IUPAC Name	(1s,4s)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid
Synonyms	trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester, Methyl hydrogen trans-1,4-cyclohexanedicarboxylate
CAS Number	16743-52-9
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>4</sub> <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	186.21 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
Chemical Structure	A cyclohexane ring with a carboxylic acid group and a methyl ester group in a trans configuration at positions 1 and 4.

## Physicochemical Properties

A summary of the key physical and chemical properties of monomethyl trans-1,4-cyclohexanedicarboxylate is presented below.

Property	Value	Source
Appearance	White to almost white powder or crystal	<a href="#">[3]</a>
Melting Point	124-128 °C	<a href="#">[4]</a>
Boiling Point	303.15 °C at 760 mmHg (Predicted)	<a href="#">[4]</a>
Density	1.19 g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a>
Solubility	Moderate solubility in organic solvents; Limited solubility in water. <a href="#">[3]</a>	-
pKa	4.66 ± 0.10 (Predicted)	<a href="#">[5]</a>

## Spectroscopic Data

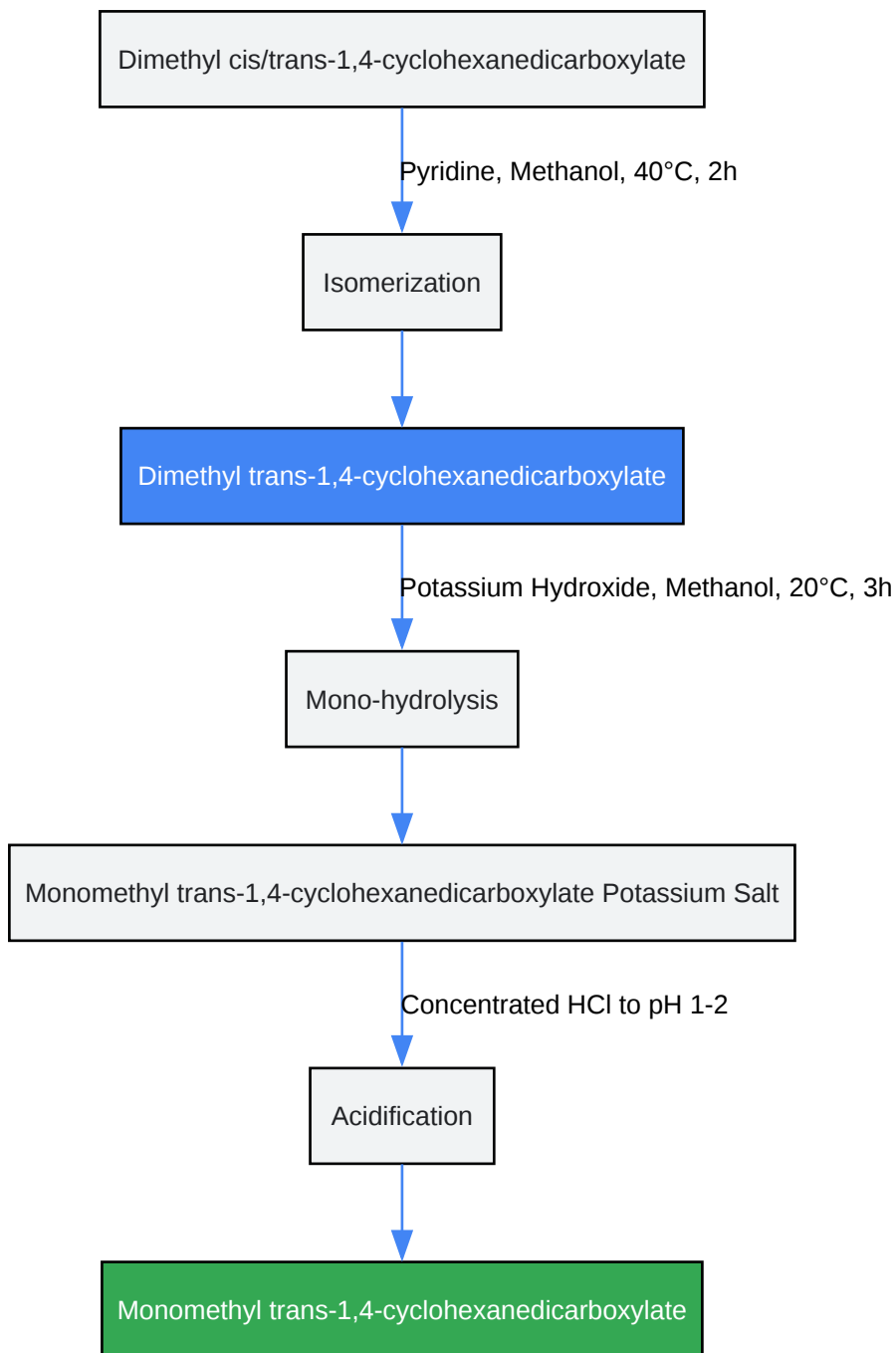
Spectroscopic data is crucial for the identification and characterization of monomethyl trans-1,4-cyclohexanedicarboxylate.

- <sup>1</sup>H NMR Spectroscopy: The <sup>1</sup>H NMR spectrum is a key analytical tool for confirming the structure of the molecule. A reference to the <sup>1</sup>H NMR spectrum is available.[\[6\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O stretches of the carboxylic acid and the ester, and the O-H stretch of the carboxylic acid.

## Synthesis

Monomethyl trans-1,4-cyclohexanedicarboxylate is typically synthesized from dimethyl trans-1,4-cyclohexanedicarboxylate through a selective mono-hydrolysis reaction. The overall synthesis workflow is depicted below.

## Synthesis of Monomethyl trans-1,4-cyclohexanedicarboxylate

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## Synthesis Workflow Diagram

## Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility.

### Synthesis of Monomethyl trans-1,4-cyclohexanedicarboxylate

This protocol describes the synthesis from a mixture of cis and trans isomers of dimethyl 1,4-cyclohexanedicarboxylate.

- **Isomerization:** A mixture of dimethyl 1,4-cyclohexanedicarboxylate with a low trans/cis isomer ratio is dissolved in methanol at 40°C. Pyridine is added as a catalyst, and the reaction mixture is stirred for 2 hours to obtain a solution with a high trans/cis isomer ratio (e.g., 9/1).<sup>[7][8]</sup>
- **Mono-hydrolysis:** The resulting methanol solution of dimethyl trans-1,4-cyclohexanedicarboxylate is cooled to room temperature. A solution of potassium hydroxide in methanol is added, and the reaction is stirred at 20°C for 3 hours to selectively hydrolyze one of the ester groups.<sup>[7][8]</sup>
- **Work-up and Acidification:** Water and an organic solvent like toluene are added to the reaction mixture to extract any remaining unreacted diester. The aqueous layer, containing the potassium salt of the monoester, is separated.<sup>[7][8]</sup> The aqueous phase is then cooled to 0-5°C and acidified to a pH of 1-2 with concentrated hydrochloric acid, leading to the precipitation of the product.<sup>[7][8]</sup>
- **Purification:** The precipitated white solid is collected by filtration, washed with cold water, and dried under reduced pressure to yield pure monomethyl trans-1,4-cyclohexanedicarboxylate.<sup>[7][8]</sup>

### Determination of Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid.

- **Sample Preparation:** A small amount of the dried, crystalline monomethyl trans-1,4-cyclohexanedicarboxylate is finely powdered and packed into a capillary tube to a height of 2-3 mm.

- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.
- **Measurement:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

## Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing solubility.

- **Solvent Selection:** A range of solvents of varying polarities should be tested, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.
- **Procedure:**
  - To a small test tube, add a pre-weighed amount of monomethyl trans-1,4-cyclohexanedicarboxylate (e.g., 10 mg).
  - Add a measured volume of the selected solvent (e.g., 1 mL) at a controlled temperature (e.g., 25 °C).
  - The mixture is agitated vigorously for a set period.
  - Visual observation is used to determine if the solid has completely dissolved.
- **Classification:** The solubility can be classified based on the amount of solvent required to dissolve a given amount of solute (e.g., according to USP or other standard classifications).

## Determination of pKa

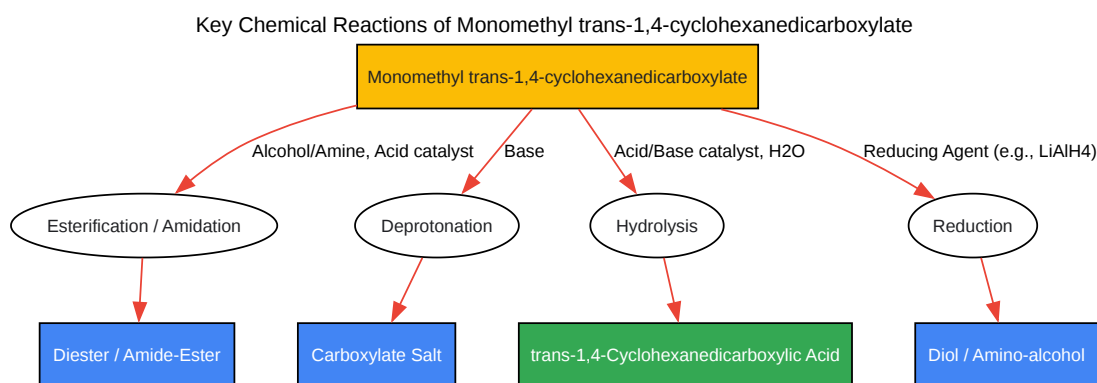
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.

- **Sample Preparation:** A standard solution of monomethyl trans-1,4-cyclohexanedicarboxylate is prepared in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature. The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.

## Logical Relationships in Chemical Reactions

The primary chemical transformations involving monomethyl trans-1,4-cyclohexanedicarboxylate revolve around its two functional groups: the carboxylic acid and the methyl ester.



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Reaction Pathways Diagram

This diagram illustrates that the carboxylic acid moiety can undergo esterification or amidation to form diesters or amide-esters, respectively. It can also be deprotonated by a base to form a carboxylate salt. The methyl ester group can be hydrolyzed back to the dicarboxylic acid under acidic or basic conditions. Furthermore, both the carboxylic acid and the ester can be reduced to the corresponding diol or amino-alcohol.

This technical guide provides foundational information for the handling, characterization, and application of monomethyl trans-1,4-cyclohexanedicarboxylate in a research and development setting. For further details, consulting the primary literature is recommended.

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